N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide, also known as GW501516, is a synthetic drug that belongs to the class of PPARδ agonists. It was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, its use in humans was discontinued due to safety concerns. Despite this, GW501516 has gained popularity in the scientific community due to its potential in enhancing athletic performance and improving endurance.
Wirkmechanismus
N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates lipid metabolism and energy homeostasis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved endurance and performance.
Biochemical and Physiological Effects:
This compound has been shown to have numerous biochemical and physiological effects, including increased endurance, improved glucose metabolism, reduced inflammation, and increased muscle fiber size. It has also been shown to have cardioprotective effects and may have potential in treating heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide has several advantages for lab experiments, including its high potency and specificity for PPARδ. However, its potential toxicity and safety concerns limit its use in human studies, and caution should be taken when interpreting results from animal studies.
Zukünftige Richtungen
There are several future directions for research on N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide, including exploring its potential in treating metabolic disorders, investigating its effects on cancer prevention and treatment, and developing safer and more effective PPARδ agonists. Additionally, further research is needed to fully understand the mechanisms of action and long-term effects of this compound.
In conclusion, this compound has potential in improving athletic performance and treating metabolic disorders. However, its safety concerns and limitations in human studies should be taken into consideration. Further research is needed to fully understand its mechanisms of action and potential future applications.
Synthesemethoden
The synthesis of N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide involves several steps, including the reaction of 4-nitrobenzoyl chloride with 4-ethoxyphenethylamine, followed by reduction with sodium borohydride and subsequent acylation with acetic anhydride. The final product is obtained after purification and characterization by various analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide has been extensively studied in various scientific fields, including sports science, pharmacology, and toxicology. Its potential uses include improving endurance and performance in athletes, treating metabolic disorders, and preventing cancer.
Eigenschaften
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-23-16-10-6-13(7-11-16)12(2)18-17(20)14-4-8-15(9-5-14)19(21)22/h4-12H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIZPBPMKQXDQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.